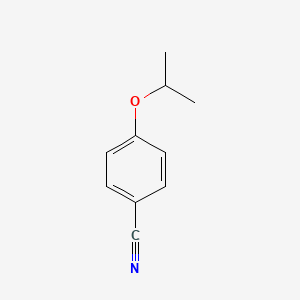

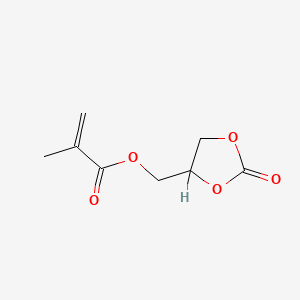

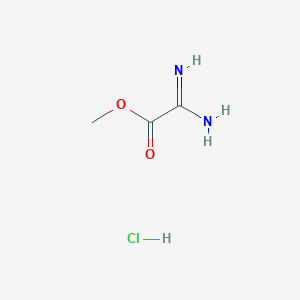

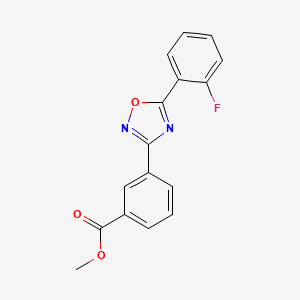

![molecular formula C13H17N3O6S B1589492 Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate CAS No. 312283-45-7](/img/structure/B1589492.png)

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate

Vue d'ensemble

Description

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate is a chemical compound with the molecular formula C13H17N3O6S and a molecular weight of 343.35 . It appears as a light orange to yellow to green powder or crystal .

Physical And Chemical Properties Analysis

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate is a solid at 20 degrees Celsius . It is soluble in methanol .Applications De Recherche Scientifique

Reagent for Organic Synthesis

Preparation and Utilization of o-Nitrobenzenesulfonylhydrazide (NBSH)

NBSH serves as a valuable reagent for the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations proceed via Mitsunobu displacement, demonstrating the reagent's utility in reactions involving sensitive functional groups under mild conditions (Myers, Zheng, & Movassaghi, 1997).

Catalytic Applications

Catalytic Intermolecular Linear Allylic C-H Amination

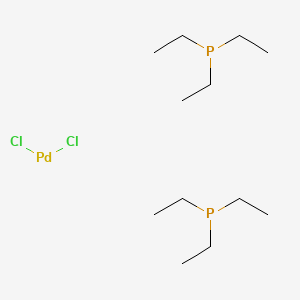

A novel heterobimetallic Pd(II)sulfoxide/(salen)Cr(III)Cl-catalyzed process for intermolecular linear allylic C-H amination has been reported. This method efficiently converts α-olefin substrates to linear (E)-allylic carbamates with high yields and excellent regio- and stereoselectivities, providing streamlined routes to allylic amines, valuable for medicinal and biological applications (Reed & White, 2008).

Synthesis of Polyurethanes and Polyureas

Synthesis of Allyl Terminated Renewable Non-Isocyanate Polyurethanes (NIPUs) and Polyureas (NIPUreas)

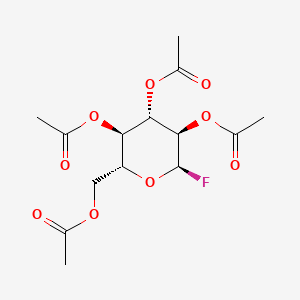

Research into the transurethanization approach led to the development of NIPUs and NIPUreas with allyl terminations from dimethyl dicarbamate monomers and diamines. These materials exhibit promising thermal properties and potential for photo-crosslinking, indicating their applicability in creating renewable polymers with adjustable physical properties (Martin et al., 2016).

Material Science Applications

Thermosetting Poly(phenylene ether) Containing Allyl Groups

A novel approach to developing thermosetting polymers involved the oxidative coupling copolymerization of 2-allyl-6-methylphenol with 2,6-dimethylphenol, followed by thermal curing. These polymers demonstrate high thermal stability and specific electrical properties, showcasing their utility in high-performance applications (Fukuhara et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

prop-2-enyl N-[3-[(2-nitrophenyl)sulfonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S/c1-2-10-22-13(17)14-8-5-9-15-23(20,21)12-7-4-3-6-11(12)16(18)19/h2-4,6-7,15H,1,5,8-10H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKIDQWOEVNHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440904 | |

| Record name | Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate | |

CAS RN |

312283-45-7 | |

| Record name | Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.